

An In-depth Technical Guide to the Biological Activity of Methyl β -D-fucopyranoside

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Compound of Interest

Compound Name: Methyl fucopyranoside

Cat. No.: B016489

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Abstract

Methyl β -D-fucopyranoside is a methylated derivative of D-fucose, a monosaccharide found in a variety of cell surface glycans. This compound is a valuable tool in glycobiology and related fields for investigating carbohydrate-protein interactions, particularly those involving fucose-specific lectins. While extensive research has been conducted on the biological activities of various methyl glycoside derivatives, data specifically quantifying the anti-inflammatory, anticancer, or antiviral properties of methyl β -D-fucopyranoside remains limited in publicly accessible literature. Its primary documented biological activity lies in its role as a competitive inhibitor of fucose-binding proteins. This guide provides a comprehensive overview of the known biological context of methyl β -D-fucopyranoside, with a focus on its interaction with lectins, and details the key experimental protocols used to characterize and quantify these interactions.

Introduction to Methyl β -D-fucopyranoside

Methyl β -D-fucopyranoside is a stable, synthetically accessible analog of the naturally occurring sugar D-fucose.^[1] The presence of a methyl group at the anomeric carbon prevents its hydrolysis by glycosidases, making it a suitable probe for studying biological systems.^[1] Fucosylated glycans on the cell surface are crucial for a multitude of cellular processes, including cell signaling, immune responses, and pathogen recognition.^{[1][2]} Consequently, methyl β -D-fucopyranoside serves as an important model compound for elucidating the roles of

fucose in these processes and for the development of glycomimetic drugs that target carbohydrate-binding proteins.^[1]

Table 1: Physicochemical Properties of Methyl β -D-fucopyranoside

Property	Value
Molecular Formula	C7H14O5
Molecular Weight	178.18 g/mol
Appearance	White to almost white crystalline powder
CAS Number	18408-64-5
Purity	Typically ≥ 95 -98% (by HPLC or GC)

Source:^[1]

Core Biological Activity: Interaction with Fucose-Binding Lectins

The most well-documented biological activity of methyl β -D-fucopyranoside is its ability to act as a competitive ligand for fucose-specific lectins. Lectins are proteins that recognize and bind to specific carbohydrate structures, and those that bind fucose play significant roles in both physiological and pathological processes. By mimicking the fucose moiety of natural glycans, methyl β -D-fucopyranoside can inhibit the binding of lectins to their endogenous ligands, thereby modulating their biological effects.^{[1][2]}

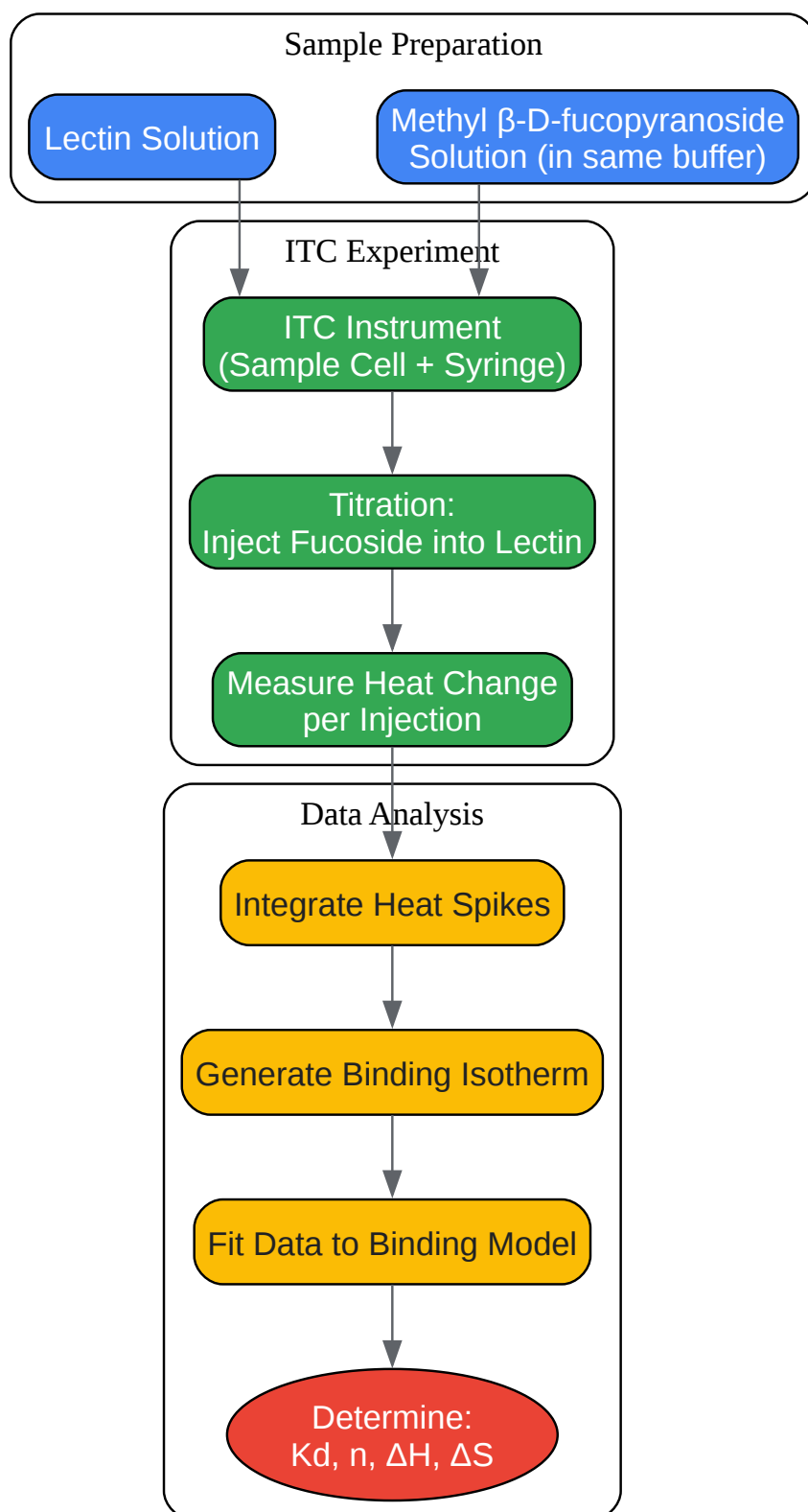
While specific IC₅₀ values for methyl β -D-fucopyranoside are not extensively reported in the general literature, its inhibitory activity is typically quantified using a variety of biophysical and biochemical assays. The following sections detail the experimental protocols for the most common techniques used to study these interactions.

Experimental Protocols for Characterizing Lectin Binding

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative analysis of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH , and entropy, ΔS) of the interaction in a single experiment.

- Sample Preparation:
 - A solution of the fucose-binding lectin is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS, or HEPES).
 - A solution of methyl β -D-fucopyranoside is prepared in the exact same buffer to minimize heat of dilution effects.
 - The concentrations are chosen based on the expected binding affinity; typically, the lectin concentration in the sample cell is 10-100 times the expected K_d , and the methyl β -D-fucopyranoside concentration in the syringe is 10-20 times the lectin concentration.
- ITC Experiment:
 - The lectin solution is loaded into the sample cell of the ITC instrument.
 - The methyl β -D-fucopyranoside solution is loaded into the injection syringe.
 - A series of small, precise injections of the methyl β -D-fucopyranoside solution are made into the sample cell.
 - The heat change associated with each injection is measured.
- Data Analysis:
 - The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.



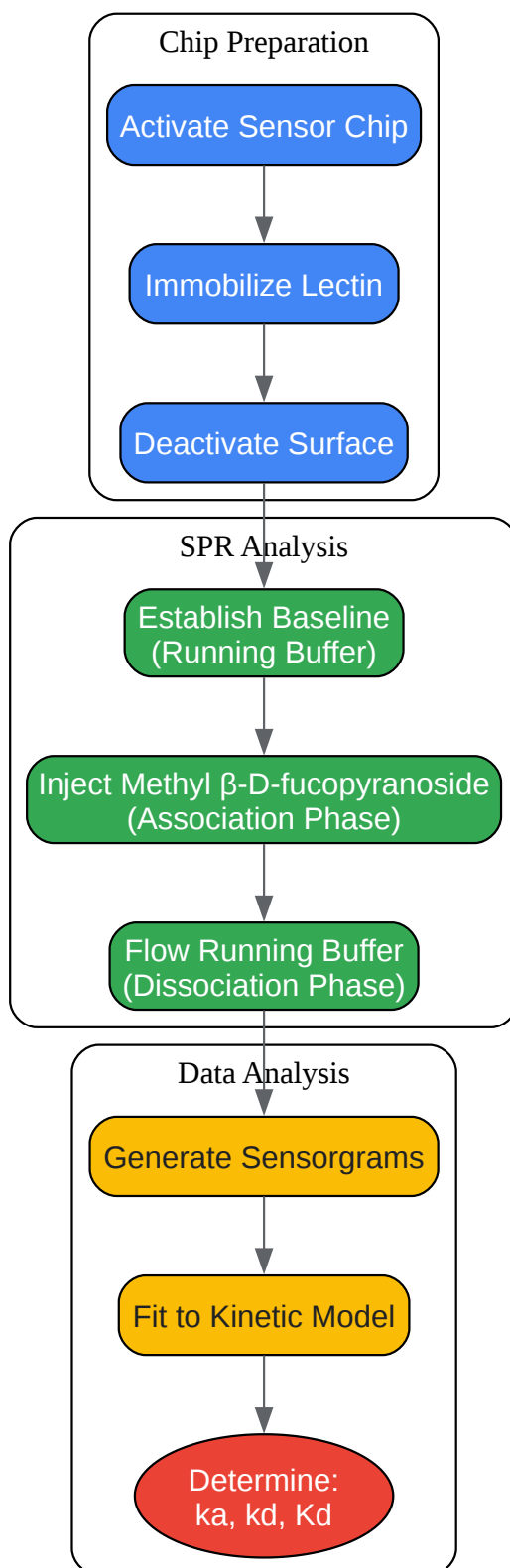
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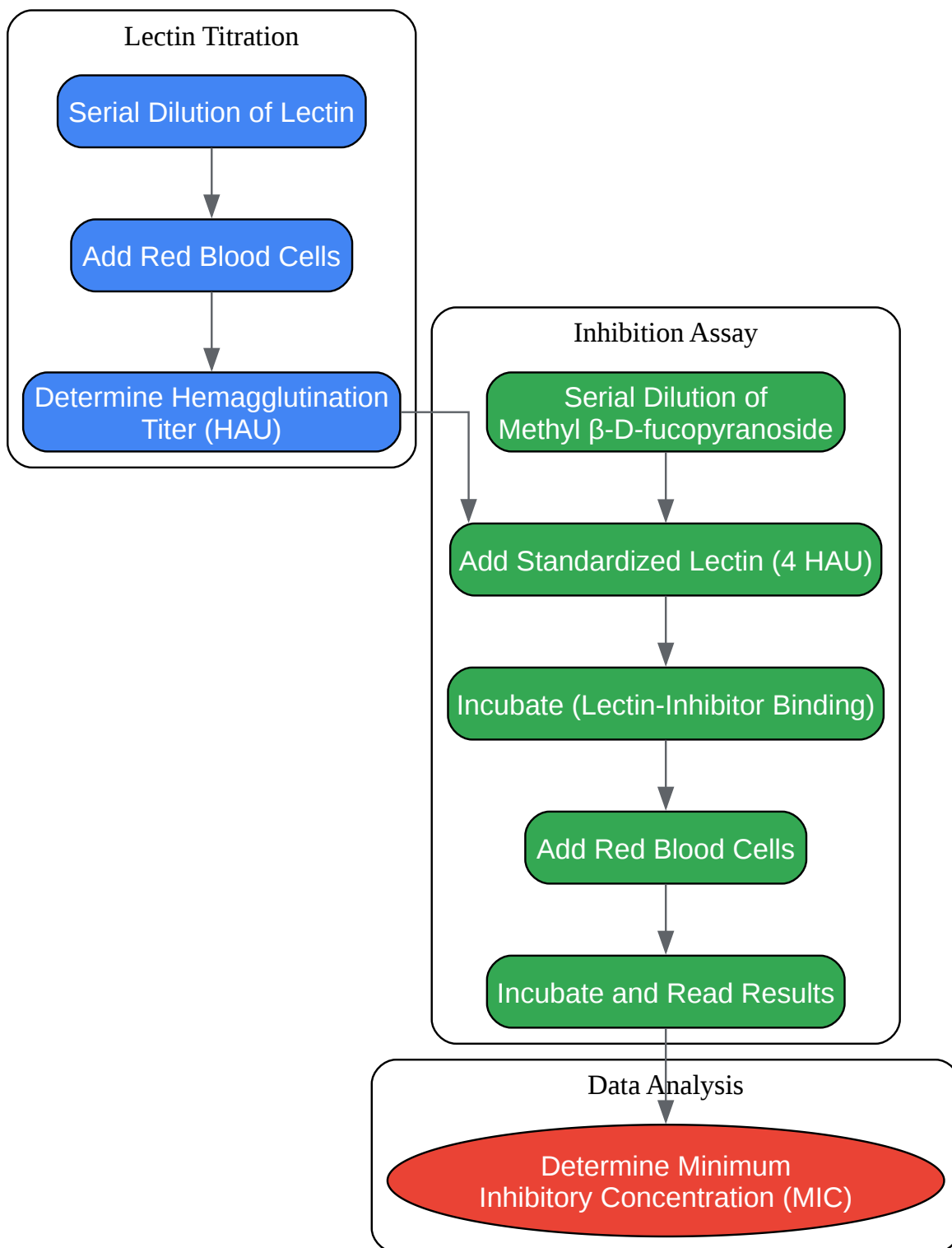
Figure 1: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (association rate constant, k_a , and dissociation rate constant, k_d) in addition to binding affinity (K_d).

- Sensor Chip Preparation:
 - A sensor chip (e.g., a CM5 chip) is activated.
 - The fucose-binding lectin is immobilized onto the sensor chip surface via amine coupling or another suitable chemistry.
 - The surface is then deactivated to block any remaining active sites.
- SPR Analysis:
 - A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor chip surface to establish a stable baseline.
 - Different concentrations of methyl β -D-fucopyranoside (the analyte) are injected over the surface.
 - The binding of the analyte to the immobilized lectin is monitored in real-time as an increase in the SPR signal (measured in response units, RU).
 - After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte.
- Data Analysis:
 - The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association (k_a) and dissociation (k_d) rate constants.
 - The equilibrium dissociation constant (K_d) is calculated as k_d/k_a .





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